CPI-455 hydrochloride is a potent and selective inhibitor of lysine-specific histone demethylase 5A (KDM5A). [, ] It is classified as a small molecule inhibitor and plays a crucial role in epigenetic research by enabling scientists to study the biological functions of KDM5A and its involvement in various cellular processes, particularly in the context of cancer. [, ]
CPI-455 hydrochloride, with the Chemical Abstracts Service number 1628208-23-0, is classified as a histone demethylase inhibitor. It belongs to a broader category of compounds that modulate epigenetic modifications, impacting gene expression by altering the methylation status of histones. The compound is still in preclinical development stages and has not yet progressed to clinical trials .
The synthesis of CPI-455 hydrochloride involves several steps, typically starting from commercially available precursors. Although specific synthetic routes are proprietary and not widely published, general methods for synthesizing similar compounds often include:
Technical parameters such as reaction temperatures, solvent choices (e.g., dimethyl sulfoxide or acetonitrile), and reaction times are critical for optimizing yield and purity but are often not disclosed in public literature .
The molecular structure of CPI-455 hydrochloride can be described as follows:
The three-dimensional conformation plays a significant role in its binding affinity and specificity towards KDM5 enzymes. Computational modeling studies may provide insights into how structural variations affect biological activity .
CPI-455 hydrochloride primarily participates in biochemical reactions as an inhibitor rather than undergoing significant chemical transformations itself. Its main reaction mechanism involves binding to the active site of KDM5 enzymes, preventing them from catalyzing the demethylation of histones.
Key points include:
The mechanism of action for CPI-455 hydrochloride involves:
CPI-455 hydrochloride holds promise in various scientific applications:
CPI-455 hydrochloride functions as a pan-KDM5 inhibitor, simultaneously targeting all members of the KDM5 subfamily (KDM5A, KDM5B, KDM5C, KDM5D). This broad inhibition occurs through competitive binding at the conserved catalytic Jumonji C (JmjC) domain, which is responsible for demethylating tri/di-methylated histone H3 lysine 4 (H3K4me3/me2). By occupying the 2-oxoglutarate (2OG) and substrate-binding pockets, CPI-455 blocks the enzymatic activity required for H3K4 demethylation across all KDM5 paralogs. This pan-inhibition disrupts epigenetic silencing of tumor suppressor genes and impedes cancer cell adaptability [1] [10].
While CPI-455 targets all KDM5 isoforms, biochemical assays reveal nuanced differences in inhibitory potency:
Table 1: Isoform-Specific Inhibition Profiles of CPI-455
KDM5 Isoform | IC₅₀ (nM) | Catalytic Domain Target |
---|---|---|
KDM5A | 10 | JmjC (Full-length) |
KDM5B | 337 | JmjC (Residues 2-751) |
KDM5C | 3010 | JmjC (Full-length) |
The 300-fold lower potency against KDM5C compared to KDM5A is attributed to structural variations in the substrate-binding cleft, particularly residues influencing compound orientation near the active site [8].
CPI-455 exhibits high selectivity for KDM5 over other histone demethylase families:
This selectivity arises from CPI-455’s unique interaction with the KDM5-specific "KDM5A-latch" – a structural motif regulating substrate access to the catalytic pocket. The absence of this latch in KDM4 or KDM6 enzymes minimizes off-target effects [1] [9].
Standardized in vitro demethylation assays using full-length recombinant KDM5A and nucleosomal substrates demonstrate CPI-455’s potency:
The inhibitor’s efficacy persists across diverse substrate formats, including recombinant nucleosomes and synthetic H3 peptides, confirming its robustness in biochemical contexts [10].
CPI-455 induces dose-dependent accumulation of H3K4me3 in cancer cell lines, validating target engagement:
Table 2: Cellular H3K4me3 Elevation by CPI-455
Cell Line | CPI-455 Concentration | H3K4me3 Increase (vs. Control) | Time to Max Effect |
---|---|---|---|
HeLa | 5 µM | 2.5-fold | 24 hours |
MCF-7 (Breast) | 25 µM | 3.1-fold | 48 hours |
HCCLM3 (Liver) | 10 µM | 1.8-fold | 24 hours |
Notably, H3K4me2 turnover is minimally altered, indicating CPI-455’s preferential impact on the KDM5-regulated H3K4me3 pool [1] [6] [7].
X-ray crystallography of CPI-455 bound to KDM5A (PDB: 5CEH) reveals key mechanistic insights:
Figure 1: Key Structural Interactions of CPI-455 with KDM5A
1. Fe(II) coordination by cyanopyridine nitrogen 2. H-bond between carbonyl group and N573 3. Hydrophobic packing of isopropyl group with Y409 and S478 4. π-stacking of phenyl ring with F486
This binding mode induces conformational changes in the JmjC domain’s "catalytic lid" (residues 470–485), reducing substrate accessibility. Importantly, CPI-455’s selectivity for KDM5 over KDM4 enzymes is attributed to its interaction with KDM5A-specific residues (e.g., F486) not conserved in KDM4A [8] [9] [10].
Table 3: Summary of Key Biochemical Properties of CPI-455
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 278.31 (free base); 314.77 (HCl salt) | Calculated |
CAS Number (HCl salt) | 2095432-28-1 | Chemical synthesis |
Solubility | ≥31.5 mg/mL in DMSO | Manufacturer specification |
Primary Target | KDM5A (JmjC domain) | Enzymatic assays |
Key Structural Motif | Cyclopenta[c]chromen derivative | X-ray crystallography |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: